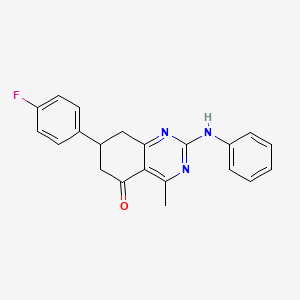![molecular formula C12H15N5O B11332307 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B11332307.png)
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .
Métodos De Preparación
The synthesis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide typically involves the formation of the tetrazole ring followed by its attachment to the butanamide moiety. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be carried out under various conditions, including the use of triethyl orthoformate and sodium azide, or microwave-assisted reactions with primary alcohols or aldehydes in the presence of ammonia .
Análisis De Reacciones Químicas
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: Tetrazoles are generally resistant to oxidation due to their low HOMO energy.
Reduction: Tetrazoles can be reduced to form amines or other derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include strong oxidizers, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are used as bioisosteres for carboxylic acids in drug design due to their similar pKa values and ability to enhance membrane permeability.
Material Science: Tetrazoles are used in the synthesis of high-energy materials, such as explosives and propellants.
Agriculture: Tetrazole derivatives are employed as plant growth regulators, herbicides, and fungicides.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets. The tetrazole ring can stabilize negative charges through electron delocalization, which enhances receptor-ligand interactions . This property makes tetrazole derivatives effective in various biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Comparación Con Compuestos Similares
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide can be compared with other tetrazole derivatives such as:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Candesartan: Another angiotensin II receptor antagonist with similar applications.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and applications compared to other tetrazole derivatives.
Propiedades
Fórmula molecular |
C12H15N5O |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
3-methyl-N-[4-(tetrazol-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C12H15N5O/c1-9(2)7-12(18)14-10-3-5-11(6-4-10)17-8-13-15-16-17/h3-6,8-9H,7H2,1-2H3,(H,14,18) |
Clave InChI |
UAWFPHLSVXXHHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11332224.png)
![5-{4-[(2-fluorophenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11332232.png)
![(5Z)-5-[1-acetyl-5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11332238.png)
![5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11332249.png)
![N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide](/img/structure/B11332250.png)
![N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11332257.png)

![6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11332270.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11332287.png)
![(4-Benzylpiperazin-1-yl){1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11332299.png)
![3-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B11332300.png)
![N-(2-chlorobenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332303.png)
![8-(3,4-dimethoxyphenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11332314.png)
